An In-depth Technical Guide to Pyrido[2,3-b]pyrazine-7-carboxaldehyde: Structure, Properties, and Synthesis
An In-depth Technical Guide to Pyrido[2,3-b]pyrazine-7-carboxaldehyde: Structure, Properties, and Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazine-7-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, and potential synthetic routes, offering valuable insights for researchers engaged in the design and development of novel chemical entities.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered considerable attention due to its diverse biological activities.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents, antivirals, and kinase inhibitors. The introduction of a carboxaldehyde group at the 7-position of this ring system yields Pyrido[2,3-b]pyrazine-7-carboxaldehyde, a molecule poised for further chemical modifications and exploration of its structure-activity relationships.
Molecular Structure and Chemical Identity
Pyrido[2,3-b]pyrazine-7-carboxaldehyde is characterized by the fusion of a pyridine and a pyrazine ring, with a formyl group attached to the pyridine ring at position 7.
Systematic Name: Pyrido[2,3-b]pyrazine-7-carbaldehyde
Molecular Formula: C₈H₅N₃O
Molecular Weight: 159.15 g/mol
Canonical SMILES: O=CC1=CC2=NC=CN=C2N=C1
InChI Key: YEGOMKCYWLUVKT-UHFFFAOYSA-N
Below is a diagram illustrating the numbering of the pyrido[2,3-b]pyrazine ring system and the structure of the title compound.
Caption: Chemical structure and ring numbering of Pyrido[2,3-b]pyrazine-7-carboxaldehyde.
Physicochemical and Spectroscopic Properties (Predicted and Inferred)
Physical Properties
| Property | Predicted Value/Observation | Rationale |
| Appearance | Yellow to brown solid | The extended conjugation and the presence of a chromophoric aldehyde group are expected to impart color. |
| Melting Point | > 200 °C | The parent heterocycle has a melting point of 141-143 °C. The introduction of a polar aldehyde group is expected to increase intermolecular forces and thus the melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The polarity of the aldehyde group may slightly increase water solubility compared to the parent, but overall, it is expected to be more soluble in organic solvents. |
| pKa | The pyridine nitrogen (N-5) is expected to be the most basic site, with a pKa value likely lower than that of pyridine due to the electron-withdrawing effect of the fused pyrazine ring and the aldehyde group. | The pyrazine nitrogens are significantly less basic. |
Spectroscopic Data (Predicted)
The predicted spectroscopic data is crucial for the identification and characterization of Pyrido[2,3-b]pyrazine-7-carboxaldehyde. These predictions are based on the analysis of the spectra of the parent pyrido[2,3-b]pyrazine and the expected influence of the 7-carboxaldehyde group.[2][3]
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aldehydic proton. The chemical shifts are estimated in ppm relative to TMS in a non-protic solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | d | ~2.0 | Downfield shift due to proximity to two nitrogen atoms. |
| H-3 | 8.6 - 8.8 | d | ~2.0 | Similar electronic environment to H-2. |
| H-6 | 8.0 - 8.2 | d | ~8.0-9.0 | Ortho-coupling to H-8. |
| H-8 | 9.2 - 9.4 | d | ~8.0-9.0 | Significant downfield shift due to the anisotropic effect of the ortho-aldehyde group. |
| -CHO | 10.0 - 10.5 | s | - | Characteristic chemical shift for an aromatic aldehyde proton. |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 148 | Typical for a carbon atom between two nitrogen atoms in a pyrazine ring. |
| C-3 | 143 - 146 | Similar to C-2. |
| C-4a | 135 - 138 | Bridgehead carbon. |
| C-6 | 125 - 128 | Aromatic carbon on the pyridine ring. |
| C-7 | 138 - 142 | Carbon bearing the aldehyde group, shifted downfield. |
| C-8 | 152 - 155 | Aromatic carbon adjacent to a nitrogen atom and deshielded by the aldehyde. |
| C-8a | 150 - 153 | Bridgehead carbon. |
| -CHO | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1710 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium, two bands |
| C=N and C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 159. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 u) and subsequent ring fragmentation.
Proposed Synthetic Strategies
While a specific, published synthesis for Pyrido[2,3-b]pyrazine-7-carboxaldehyde has not been identified, several plausible synthetic routes can be proposed based on established methodologies for the functionalization of related heterocyclic systems.
Strategy 1: Formylation of the Pyrido[2,3-b]pyrazine Core
This approach involves the direct introduction of a formyl group onto the pre-formed pyrido[2,3-b]pyrazine ring.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reactivity of the pyrido[2,3-b]pyrazine ring towards this reaction would need to be determined experimentally, with regioselectivity being a key consideration.
Caption: Proposed Vilsmeier-Haack formylation of Pyrido[2,3-b]pyrazine.
Experimental Protocol (Hypothetical):
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To a solution of phosphorus oxychloride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 eq.) at 0 °C, add a solution of pyrido[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isomer.
Causality: The Vilsmeier reagent is a mild electrophile. The regioselectivity of the formylation will be governed by the electronic distribution in the pyrido[2,3-b]pyrazine ring. The pyridine ring is generally more electron-rich than the pyrazine ring, suggesting that substitution is more likely to occur on the pyridine moiety. The precise position (C-6, C-7, or C-8) would depend on the relative activation/deactivation by the nitrogen atoms.
Directed ortho-lithiation followed by quenching with a formylating agent is another powerful strategy for the regioselective functionalization of heterocycles.
Caption: Proposed lithiation and formylation of Pyrido[2,3-b]pyrazine.
Experimental Protocol (Hypothetical):
-
Dissolve pyrido[2,3-b]pyrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 eq.), dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Add anhydrous DMF or ethyl formate (1.5 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Causality: The regioselectivity of lithiation is directed by the most acidic proton. The acidity of the protons on the pyridine ring is enhanced by the adjacent nitrogen atom. Computational studies or experimental evidence on related systems would be necessary to predict the exact site of deprotonation.
Strategy 2: Synthesis from a Pre-functionalized Precursor
This approach involves constructing the pyrido[2,3-b]pyrazine ring from a starting material that already contains the desired aldehyde functionality or a precursor.
A common method for the synthesis of the pyrido[2,3-b]pyrazine core is the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. To obtain the 7-carboxaldehyde, one would need to start with a suitably substituted diaminopyridine.
Caption: Proposed synthesis via condensation of a functionalized diaminopyridine.
Experimental Protocol (Hypothetical):
-
Dissolve 2,3-diamino-5-formylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal (1.1 eq.).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to allow for precipitation of the product.
-
Filter the solid, wash with a small amount of cold solvent, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
Causality: The reaction proceeds through the formation of a dihydropyrido[2,3-b]pyrazine intermediate, which then oxidizes to the aromatic product. The starting 2,3-diamino-5-formylpyridine is a key intermediate that may require a multi-step synthesis.
Reactivity and Potential Applications
The chemical reactivity of Pyrido[2,3-b]pyrazine-7-carboxaldehyde is dominated by the aldehyde group and the heterocyclic core.
-
Aldehyde Group: The formyl group can undergo a wide range of reactions, including:
-
Oxidation to the corresponding carboxylic acid (Pyrido[2,3-b]pyrazine-7-carboxylic acid).
-
Reduction to the corresponding alcohol (7-(hydroxymethyl)pyrido[2,3-b]pyrazine).
-
Reductive amination to introduce various amine functionalities.
-
Wittig reaction and related olefination reactions to form vinyl-substituted derivatives.
-
Condensation reactions with active methylene compounds.
-
-
Heterocyclic Core: The nitrogen atoms of the pyrido[2,3-b]pyrazine ring can be involved in coordination with metal ions and can be quaternized. The ring system may also be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nature of the fused rings and the aldehyde group.
Potential Applications:
The versatile reactivity of the aldehyde group makes Pyrido[2,3-b]pyrazine-7-carboxaldehyde a valuable intermediate for the synthesis of a library of derivatives for biological screening. Given the known activities of the parent scaffold, these derivatives could be explored as:
-
Anticancer agents: By modifying the aldehyde to introduce pharmacophores known to interact with cancer targets.
-
Kinase inhibitors: The aldehyde can serve as a handle to append side chains that can bind to the active site of kinases.
-
Antiviral compounds: As building blocks for more complex molecules with potential antiviral activity.
-
Materials science: The conjugated system and the reactive aldehyde group make it a potential building block for organic electronic materials, such as dyes and sensors.
Conclusion
Pyrido[2,3-b]pyrazine-7-carboxaldehyde represents a promising, yet underexplored, chemical entity. While direct experimental data is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The proposed synthetic strategies offer viable pathways for obtaining this molecule, which can then be utilized as a versatile intermediate in the development of novel compounds with potential applications in medicine and materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing heterocyclic aldehyde.
References
-
PubChem. Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
Supporting information for - A microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
